An In-depth Technical Guide to 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 32539-16-5)
An In-depth Technical Guide to 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 32539-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in the synthesis of agrochemicals and a building block for specialty chemicals. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, discusses its spectroscopic characterization, and explores its reactivity and potential applications. The information is curated to support researchers and professionals in leveraging this compound's unique characteristics for novel molecular design and development.
Introduction: A Versatile Trifluoromethylated Heterocycle
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 32539-16-5) is a five-membered heterocyclic compound distinguished by the presence of a trifluoromethyl group and a methylthio substituent on a 1,3,4-thiadiazole core. The incorporation of the trifluoromethyl (CF3) group is of particular significance in medicinal and agricultural chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3,4-thiadiazole ring system itself is a well-established pharmacophore, known for a wide range of biological activities.[1][2] This unique combination of functional groups makes 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole a valuable intermediate for the synthesis of complex molecules with tailored properties. Its most prominent application to date is as a crucial precursor in the industrial production of the herbicide fluthiachlor.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. The key properties of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32539-16-5 | [4] |
| Molecular Formula | C4H3F3N2S2 | [3] |
| Molecular Weight | 200.21 g/mol | [4] |
| Boiling Point | 197 °C | [3] |
| Flash Point | 73 °C | [3] |
| Density | 1.55 g/cm³ | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥99% (commercially available) | [3] |
Synthesis and Mechanism
The primary industrial synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves the cyclization of a dithiocarbazate derivative with a trifluoroacetic acid source. A well-documented method utilizes the reaction of methyldithiocarbazinate with trifluoroacetic acid.[5]
Reaction Scheme
Caption: Synthesis of the target compound.
The reaction proceeds through the condensation of the hydrazinyl and dithiocarboxylate moieties of methyldithiocarbazinate with trifluoroacetic acid, followed by cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. The use of an excess of trifluoroacetic acid can serve as both a reactant and a solvent.[5]
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on patented industrial processes.[5] Researchers should adapt this protocol based on their laboratory scale and safety infrastructure.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Charging Reagents: Charge the flask with methyldithiocarbazinate and a suitable aprotic solvent, such as toluene.
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Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid to the stirred suspension of methyldithiocarbazinate. An exothermic reaction may be observed.
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Heating and Reflux: Heat the reaction mixture to a temperature that facilitates the reaction and allows for the azeotropic removal of water. The exact temperature will depend on the solvent used.
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Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture. The work-up procedure may involve washing with water and a mild base to remove excess trifluoroacetic acid.
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Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Note on a key process improvement: A significant challenge in this synthesis can be the formation of the byproduct 2,5-bis(methylthio)-1,3,4-thiadiazole. Patented methods describe a process for the selective removal of this impurity by acidification of the reaction mixture, followed by phase separation.[5]
Spectroscopic Characterization (Predicted)
¹H NMR
The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons. The chemical shift of this singlet would likely be in the range of δ 2.5-3.0 ppm.
¹³C NMR
The carbon NMR spectrum should display distinct signals for each of the four carbon atoms:
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-SCH₃: A signal in the aliphatic region, likely around δ 15-20 ppm.
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C-S (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the methylthio group.
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C-CF₃ (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.
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-CF₃: A signal for the trifluoromethyl carbon, which will also be a quartet.
Infrared (IR) Spectroscopy
The IR spectrum will likely show characteristic absorption bands for:
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C-H stretching: Around 2900-3000 cm⁻¹ for the methyl group.
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C=N stretching: In the region of 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.
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C-F stretching: Strong absorption bands in the range of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
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C-S stretching: Weaker bands in the fingerprint region.
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the methylthio group (M-47), and potentially cleavage of the thiadiazole ring.
Reactivity and Applications
The chemical reactivity of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is dictated by the interplay of its functional groups.
Caption: Key reactivity pathways.
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Nucleophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the carbon atoms. The methylthio group can act as a leaving group, allowing for the introduction of other functionalities. This is the key reactivity exploited in the synthesis of fluthiachlor.
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Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, providing a route to derivatives with altered electronic and solubility properties.
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Electrophilic Attack on Ring Nitrogens: The nitrogen atoms of the thiadiazole ring possess lone pairs of electrons and can be susceptible to electrophilic attack, such as alkylation, leading to the formation of quaternary salts.
Application in Herbicide Synthesis: The Case of Fluthiachlor
The primary industrial application of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is as a key intermediate in the synthesis of the herbicide fluthiachlor. In this synthesis, the methylthio group is displaced by a nucleophile derived from N-(2,6-difluorophenyl)-N-(3-chloro-5-hydroxyphenyl)urea.
Potential for Broader Applications
The unique structural features of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole suggest its potential for broader applications in the development of specialty chemicals. The trifluoromethylated thiadiazole scaffold is a recurring motif in various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[6] Researchers can leverage the reactivity of this intermediate to synthesize libraries of novel compounds for screening in drug discovery and materials science.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]
Conclusion
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and significant potential for broader applications. Its synthesis is well-documented, and its reactivity offers multiple avenues for further chemical modification. This guide provides a foundational understanding of its properties and handling, intended to empower researchers and professionals in their pursuit of innovative chemical synthesis and discovery.
References
[5] Prasad, V. A., Schmidt, T. K. G., & Newallis, P. E. (1999). Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate. European Patent Office. EP0926141A1. [7] mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. Retrieved from a relevant chemical database. [6] Plech, T., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3381. [4] U.S. Environmental Protection Agency. (n.d.). 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. Substance Details - SRS. [3] LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. Sigma-Aldrich. (n.d.). 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97%. [8] Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Organic Chemistry Research, 10(1), 1-10. [9] ResearchGate. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. El-Metwally, N. M., & El-Gazzar, A. B. A. (2010). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 15(7), 4786-4803. Jain, A. K., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1431-1442. [1] Siddiqui, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8527.
Sources
- 1. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. data.epo.org [data.epo.org]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mzCloud – 2 Methylthio 5 2 4 trifluoromethyl phenyl 1 3 thiazol 4 yl methyl thio 1 3 4 thiadiazole [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. 20.198.91.3:8080 [20.198.91.3:8080]
- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
